cis-3,4',5-Trimethoxy-3'-hydroxystilbene cis-3,4',5-Trimethoxy-3'-hydroxystilbene Resveratrol is a natural polyphenolic antioxidant that has anti-cancer properties. CAY10616 is an analog of resveratrol which potently induces apoptosis in promyelocytic leukemia HL-60 cells (IC50 = 40 nM, vs. 50 μM for resveratrol). In addition, CAY10599 induces apoptosis (IC50 = 30 nM) in HL-60R, a cell line derived from HL-60 that expresses a multidrug-resistance phenotype (resistant to daunorubicin, etoposide, and citarabine).
Brand Name: Vulcanchem
CAS No.: 586410-08-4
VCID: VC20761823
InChI: InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4-
SMILES: COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol

cis-3,4',5-Trimethoxy-3'-hydroxystilbene

CAS No.: 586410-08-4

Cat. No.: VC20761823

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

cis-3,4',5-Trimethoxy-3'-hydroxystilbene - 586410-08-4

Specification

CAS No. 586410-08-4
Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
IUPAC Name 5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Standard InChI InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4-
Standard InChI Key UQIWTPQGJCCTPA-PLNGDYQASA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O
SMILES COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O
Appearance Assay:≥98%A solution in methyl acetate

Introduction

Chemical Structure and Properties

cis-3,4',5-Trimethoxy-3'-hydroxystilbene is a stilbenoid compound characterized by its distinct chemical structure featuring three methoxy groups positioned at 3, 4', and 5, along with a hydroxyl group at position 3'. This configuration differentiates it from other stilbene derivatives, particularly resveratrol, which contains hydroxyl groups instead of methoxy groups at similar positions.

The compound has the following chemical properties:

  • CAS Number: 586410-08-4

  • Molecular Formula: C17H18O4

  • Molecular Weight: 286.32 g/mol

  • IUPAC Name: 5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol

The "cis" designation in the compound's name refers to the geometric isomerism around the central double bond of the stilbene backbone. This isomeric configuration is particularly significant as it influences the compound's biological activity, with the cis form generally demonstrating greater potency than its trans counterpart in most biological assays .

Structural Comparison with Related Compounds

Understanding the structure-activity relationship of cis-3,4',5-Trimethoxy-3'-hydroxystilbene requires comparison with structurally similar compounds, particularly resveratrol (3,4',5-trihydroxy-trans-stilbene). The table below illustrates key structural differences between cis-3,4',5-Trimethoxy-3'-hydroxystilbene and related stilbene derivatives:

CompoundKey Structural FeaturesGeometric IsomerismSubstituent Groups
cis-3,4',5-Trimethoxy-3'-hydroxystilbeneStilbene backbone with methoxy and hydroxyl groupscisThree methoxy groups (3,4',5), one hydroxyl group (3')
ResveratrolStilbene backbone with hydroxyl groupstransThree hydroxyl groups (3,4',5)
cis-StilbeneBasic stilbene structurecisNo functional groups
cis-3,4',5-TrimethoxystilbeneStilbene with methoxy groupscisThree methoxy groups (3,4',5)

The presence of methoxy groups in cis-3,4',5-Trimethoxy-3'-hydroxystilbene significantly enhances its biological activity compared to compounds with hydroxyl groups, like resveratrol. This methoxylation pattern contributes to its improved pharmacokinetic properties and enhanced interaction with cellular targets.

Synthesis Approaches

Several synthetic routes have been developed to produce cis-3,4',5-Trimethoxy-3'-hydroxystilbene. These approaches typically involve modifications of established stilbene synthesis methods, with careful control of reaction conditions to favor the formation of the cis isomer.

The synthesis of cis-3,4',5-Trimethoxy-3'-hydroxystilbene is part of a broader effort to create resveratrol analogs with enhanced biological activities. Researchers have prepared series of both cis- and trans-stilbene-based resveratrol derivatives with the aim of discovering new lead compounds with clinical potential .

A common synthetic approach involves:

  • Selection of appropriately substituted benzaldehyde and phenylacetic acid derivatives

  • Condensation reactions to form the stilbene backbone

  • Strategic protection and deprotection steps to introduce the specific methoxy and hydroxyl groups

  • Careful control of reaction conditions to favor cis isomerization

Biological Activities

Anti-cancer Properties

cis-3,4',5-Trimethoxy-3'-hydroxystilbene demonstrates remarkable anti-cancer activity across multiple mechanisms of action. Research has shown that it exhibits potent cytotoxicity against various cancer cell lines, with particular efficacy in hematologic malignancies.

In studies with HL60 promyelocytic leukemia cells, cis-3,4',5-Trimethoxy-3'-hydroxystilbene induced significant apoptosis at nanomolar concentrations (10-500 nM) . This potency exceeds that of many conventional chemotherapeutic agents, highlighting its potential as a novel anti-cancer compound.

The anti-cancer mechanisms of cis-3,4',5-Trimethoxy-3'-hydroxystilbene include:

  • Induction of apoptosis through mitochondrial pathways, evidenced by cytochrome c release to the cytoplasm

  • Cell cycle arrest at the G2/M phase, disrupting cancer cell proliferation

  • Enhancement of mitotic checkpoint proteins such as Cyclin B and Aurora B

  • Inhibition of microtubule polymerization, similar to established chemotherapeutics like taxanes

Of particular note is the finding that cis-stilbene derivatives are generally more potent than their corresponding trans isomers, with cis-3,4',5-Trimethoxy-3'-hydroxystilbene showing significantly higher activity than many related compounds .

Vascular Disrupting Properties

One of the most promising aspects of cis-3,4',5-Trimethoxy-3'-hydroxystilbene is its potential as a vascular disrupting agent (VDA) for cancer therapy. Unlike traditional angiogenesis inhibitors that prevent new vessel formation, VDAs directly attack established tumor vasculature.

Research has demonstrated that cis-3,4',5-Trimethoxy-3'-hydroxystilbene:

  • Targets existing tumor blood vessels, disrupting their structure and function

  • Inhibits blood vessel growth in experimental models

  • Demonstrates vascular-targeting potential significantly more potent than resveratrol (30 to 100 times greater potency in inhibiting endothelial cell proliferation, sprouting, and morphogenesis)

These vascular disrupting properties make cis-3,4',5-Trimethoxy-3'-hydroxystilbene particularly promising for cancer therapy, as tumor vasculature represents a critical target for limiting cancer growth and metastasis.

Effects on Microtubules and Cell Cycle Regulation

cis-3,4',5-Trimethoxy-3'-hydroxystilbene exhibits significant effects on microtubule dynamics and cell cycle regulation, which contribute to its anti-cancer activity. The compound has been shown to:

  • Suppress tubulin polymerization, disrupting the formation of the mitotic spindle

  • Induce mitotic arrest at the prometaphase stage of cell division

  • Affect cell signaling events related to cell cycle regulation, including Cdc2, p53, Akt, and aurora kinase pathways

These effects on microtubules and cell cycle checkpoints resemble those of established chemotherapeutic agents, suggesting potential clinical applications as an anti-mitotic compound.

Flow cytometry assays have demonstrated that at concentrations as low as 50 nM, compounds similar to cis-3,4',5-Trimethoxy-3'-hydroxystilbene were able to recruit almost all cells in the apoptotic sub-G0-G1 peak, suggesting that activation of apoptosis is the main mechanism of cytotoxicity for these compounds .

Therapeutic Applications and Development

Cancer Therapy Applications

The most extensively studied application for cis-3,4',5-Trimethoxy-3'-hydroxystilbene is cancer therapy, where multiple aspects of its biological activity converge to create a potentially effective treatment strategy.

Current research has focused on:

  • Direct anti-tumor effects through induction of apoptosis and cell cycle arrest

  • Vascular disruption within tumors, limiting blood supply and nutrient delivery

  • Combination therapies with established agents such as VEGF inhibitors like bevacizumab

Of particular interest is the finding that when combined with bevacizumab, prodrug derivatives of cis-3,4',5-Trimethoxy-3'-hydroxystilbene significantly enhanced therapeutic efficacy in mouse xenograft models. This synergistic effect suggests potential applications in combination chemotherapy regimens.

Development of Optimized Derivatives

To improve the pharmacological properties of cis-3,4',5-Trimethoxy-3'-hydroxystilbene, researchers have pursued several optimization strategies:

  • Computer-based drug design to identify more potent derivatives

  • Synthesis of derivatives with benzimidazole or indole groups for enhanced activity

  • Development of water-soluble prodrugs by adding groups such as morpholino with carbamate linkage to improve bioavailability

These optimization efforts aim to address common challenges with stilbene compounds, particularly related to water solubility and pharmacokinetic properties, which can limit their clinical application.

Diagnostic Applications

Beyond therapeutic uses, cis-3,4',5-Trimethoxy-3'-hydroxystilbene has shown potential in diagnostic applications. Researchers have identified the compound as a potential PET (Positron Emission Tomography) probe for the aryl hydrocarbon receptor (AhR) in cancers.

This application involves:

  • Radiolabeling of cis-3,4',5-Trimethoxy-3'-hydroxystilbene to create a PET tracer

  • Administration to animal models to visualize AhR expression in tumors

  • Non-invasive study of AhR expression in cancer tissues

This diagnostic potential adds another dimension to the compound's versatility in cancer research and treatment.

Comparative Analysis with Resveratrol and Derivatives

cis-3,4',5-Trimethoxy-3'-hydroxystilbene belongs to a broader family of stilbene derivatives, many of which have demonstrated therapeutic potential. A comparative analysis reveals important distinctions in activity and potency.

Activity Comparison with Resveratrol

  • Enhanced potency in anti-cancer applications, often requiring nanomolar rather than micromolar concentrations

  • Superior vascular disrupting activity (30-100 times more potent)

  • More effective inhibition of endothelial cell proliferation and morphogenesis

These enhancements are primarily attributed to the strategic replacement of hydroxyl groups with methoxy groups, which alters the compound's interaction with cellular targets and improves its pharmacokinetic profile.

Comparison with Other Stilbene Derivatives

The table below compares the biological activities of cis-3,4',5-Trimethoxy-3'-hydroxystilbene with other key stilbene derivatives:

CompoundConfigurationPrimary Biological ActivitiesRelative PotencyKey Cellular Targets
cis-3,4',5-Trimethoxy-3'-hydroxystilbenecisAnti-cancer, vascular disruption, microtubule inhibitionHigh (nanomolar)Tubulin, mitochondria, cell cycle proteins
ResveratroltransAntioxidant, anti-inflammatory, anti-cancerModerate (micromolar)Sirtuins, NF-κB, cyclooxygenase
3,4',5-TrimethoxystilbenetransAnti-cancer, cardioprotectiveModerateVEGFR2, MAP kinases
3,3',4,5'-TetrahydroxystilbeneVariableCardioprotective, chemotherapeutic, antimicrobialModerateROS pathways, p53

This comparative analysis highlights the strategic advantages of cis-3,4',5-Trimethoxy-3'-hydroxystilbene, particularly its enhanced potency and specific targeting of cancer-related pathways .

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